molecular formula C16H15ClN2O2 B14724927 N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide CAS No. 13113-43-4

N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide

Cat. No.: B14724927
CAS No.: 13113-43-4
M. Wt: 302.75 g/mol
InChI Key: NEZZENXMNNWRLE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorophenyl group and a dimethylcarbamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide typically involves the reaction of 4-chloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Medicine: Research into its potential therapeutic effects or as a lead compound for drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a dimethylcarbamoyl group.

    N-(4-Bromophenyl)-N-(dimethylcarbamoyl)benzamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(4-Chlorophenyl)-N-(dimethylcarbamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

13113-43-4

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(dimethylcarbamoyl)benzamide

InChI

InChI=1S/C16H15ClN2O2/c1-18(2)16(21)19(14-10-8-13(17)9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

NEZZENXMNNWRLE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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